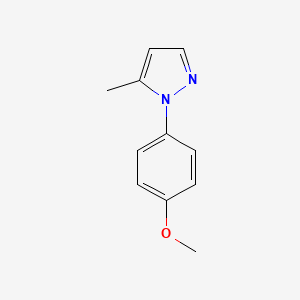

1-(4-Methoxyphenyl)-5-methylpyrazole

Description

1-(4-Methoxyphenyl)-5-methylpyrazole is a pyrazole derivative characterized by a methoxy-substituted phenyl group at position 1 and a methyl group at position 5 of the pyrazole ring. This compound is synthesized via multi-step reactions, often involving Ullmann-type coupling or multi-component cyclization. For example, a representative synthesis involves reacting 3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole with 4-bromoanisole in the presence of CuI, DMEDA, and potassium carbonate under argon .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-8-12-13(9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYWJKSEUAMKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-5-methylpyrazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst can yield the desired pyrazole compound. The reaction typically requires refluxing in ethanol for several hours to achieve a good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-methylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-methylpyrazole has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-methylpyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): Chloro, bromo, or fluoro substituents at para positions enhance anti-inflammatory activity (e.g., compound 2j, IC₅₀ = 4.70 μM) compared to methoxy groups (e.g., 2p, IC₅₀ = 70.79 μM) .

- Methoxy Substitution: While 4-methoxyphenyl groups improve solubility, they often reduce potency unless paired with EWGs (e.g., compound 1d in chalcone derivatives showed dose-dependent antioxidant activity due to acrylate modifications) .

- Hybrid Scaffolds: Pyrazole fused with oxazine or pyranopyrazole moieties (e.g., compound [2] from ) exhibits enhanced stability and bioavailability compared to simpler pyrazoles .

Pharmacological Comparisons

- Anti-Inflammatory Activity: Chalcone derivatives with 4-methoxyphenyl groups (e.g., 2h, 2p) show weaker activity than non-methoxy analogs like cardamonin, highlighting the trade-off between solubility and target binding .

- Hypoglycemic Activity: Benzimidoylpyrazoles (e.g., compound 33) demonstrate dual mechanisms akin to sulfonylureas and biguanides, whereas 1-(4-Methoxyphenyl)-5-methylpyrazole derivatives are primarily intermediates for further functionalization .

- Antioxidant Efficacy: Methoxy-substituted chalcones (e.g., compound 1d) protect PC12 cells from H₂O₂-induced damage, with EC₅₀ values < 10 μM, outperforming non-acylated analogs .

Biological Activity

1-(4-Methoxyphenyl)-5-methylpyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been studied for its interactions with various biological targets, including receptors involved in cancer and inflammatory processes. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methoxyphenyl group and a methyl group. The presence of these substituents is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Androgen Receptors : Studies indicate that compounds similar to this compound can act as antagonists to androgen receptors, which play a crucial role in prostate cancer progression. This interaction can lead to the downregulation of androgen receptor signaling pathways, thereby inhibiting cancer cell proliferation .

- Inflammatory Pathways : Research has shown that pyrazole derivatives can modulate inflammatory responses by affecting cytokine production and signaling pathways involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation markers in experimental models, indicating its potential use in treating inflammatory conditions .

Study 1: Anticancer Activity

A study investigated the effects of this compound on prostate cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis in androgen-sensitive and -insensitive prostate cancer cell lines. Molecular docking studies suggested that the compound binds effectively to the androgen receptor, disrupting its function and leading to decreased cell proliferation .

Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory diseases, this compound was administered in an animal model of acute inflammation. The compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.